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Abstract
Enavermotide (also known as JNJ-38431055 and APD597) is a potent and orally available

agonist of the G-protein coupled receptor 119 (GPR119). Developed through a collaboration

between Arena Pharmaceuticals and Johnson & Johnson, this small molecule has been

investigated for its potential as a therapeutic agent for type 2 diabetes mellitus. Enavermotide
stimulates the release of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-

dependent insulinotropic polypeptide (GIP), which in turn enhance glucose-dependent insulin

secretion. This document provides an in-depth technical guide on the discovery, synthesis,

mechanism of action, and preclinical and clinical evaluation of Enavermotide.

Discovery and Development
Enavermotide emerged from a drug discovery program focused on identifying small molecule

modulators of GPR119, a promising target for the treatment of type 2 diabetes due to its

expression in pancreatic β-cells and intestinal L-cells. The discovery process originated from an

initial inverse agonist screening hit.[1] Medicinal chemistry efforts led to the identification of a

series of potent agonists, including the closely related compound AR231453, which

demonstrated in vivo efficacy in rodent models of diabetes.[1] Enavermotide was selected for

further development based on its favorable pharmacokinetic and pharmacodynamic profile. The

collaboration between Arena Pharmaceuticals and Ortho-McNeil-Janssen Pharmaceuticals (a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12380010?utm_src=pdf-interest
https://www.benchchem.com/product/b12380010?utm_src=pdf-body
https://www.benchchem.com/product/b12380010?utm_src=pdf-body
https://www.benchchem.com/product/b12380010?utm_src=pdf-body
https://www.benchchem.com/product/b12380010?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18698756/
https://pubmed.ncbi.nlm.nih.gov/18698756/
https://www.benchchem.com/product/b12380010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


subsidiary of Johnson & Johnson) advanced Enavermotide into clinical trials to evaluate its

safety, tolerability, and efficacy in humans.[2]

Synthesis of Enavermotide
While the specific, detailed synthesis of Enavermotide (JNJ-38431055) is not publicly

disclosed in full, the synthesis of the structurally analogous and potent GPR119 agonist,

AR231453 ((2-fluoro-4-methanesulfonyl-phenyl)-{6-[4-(3-isopropyl-[2][3]oxadiazol-5-yl)-

piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-amine), provides a representative synthetic route. The

synthesis involves a multi-step process culminating in the coupling of key piperidine and

pyrimidine intermediates.

Putative Synthetic Scheme for Enavermotide Analogues:

The synthesis likely begins with the preparation of the substituted piperidine core, followed by

its coupling to a functionalized pyrimidine ring. The final step would involve the introduction of

the substituted phenylamine moiety.

Step 1: Synthesis of the Piperidine Intermediate: This typically involves the formation of the

oxadiazole ring on a piperidine scaffold.

Step 2: Synthesis of the Pyrimidine Core: A di-chlorinated and nitrated pyrimidine serves as

a common starting material.

Step 3: Coupling and Final Assembly: The piperidine intermediate is coupled to the

pyrimidine core via nucleophilic aromatic substitution. Subsequent reaction with the

appropriately substituted aniline derivative yields the final product.
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Putative Synthesis of Enavermotide Analogues
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Caption: Putative synthetic workflow for Enavermotide analogues.

Mechanism of Action
Enavermotide exerts its therapeutic effects by acting as an agonist at the GPR119 receptor.

GPR119 is a Gαs-coupled receptor, and its activation leads to the stimulation of adenylyl

cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP)

levels.

Signaling Pathway:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b12380010?utm_src=pdf-body-img
https://www.benchchem.com/product/b12380010?utm_src=pdf-body
https://www.benchchem.com/product/b12380010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enavermotide Signaling Pathway
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Caption: GPR119 signaling cascade initiated by Enavermotide.
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In pancreatic β-cells, the elevation of cAMP potentiates glucose-stimulated insulin secretion. In

intestinal L-cells, increased cAMP levels trigger the release of GLP-1 and GIP. These incretin

hormones then act on their respective receptors on pancreatic β-cells to further amplify insulin

release in a glucose-dependent manner. This dual mechanism of action makes GPR119

agonists like Enavermotide attractive for the treatment of type 2 diabetes, as the glucose-

dependent nature of insulin secretion minimizes the risk of hypoglycemia.

Experimental Protocols
In Vitro cAMP Assay (Homogeneous Time-Resolved
Fluorescence - HTRF)
This assay is used to determine the potency and efficacy of compounds in activating the

GPR119 receptor.

Methodology:

Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in a suitable

medium (e.g., DMEM with 10% FBS).

Assay Preparation: Cells are harvested and resuspended in a stimulation buffer.

Compound Treatment: A serial dilution of Enavermotide (or other test compounds) is added

to a 384-well plate.

Cell Addition: The cell suspension is added to the wells containing the test compounds.

Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes)

to allow for cAMP production.

Lysis and Detection: A lysis buffer containing HTRF reagents (cAMP-d2 and anti-cAMP

cryptate) is added to the wells. The plate is incubated for 60 minutes at room temperature.

Signal Measurement: The HTRF signal is read on a compatible plate reader, measuring

fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm). The ratio of these

signals is inversely proportional to the amount of cAMP produced.
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cAMP HTRF Assay Workflow
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Caption: Workflow for the in vitro cAMP HTRF assay.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the effect of a compound on glucose disposal in a living organism.

Methodology:

Animal Acclimatization: Mice are acclimatized to the housing conditions for at least one

week.

Fasting: Animals are fasted overnight (e.g., 16 hours) with free access to water.

Compound Administration: Enavermotide or vehicle is administered orally via gavage at a

specific time point before the glucose challenge (e.g., 30 minutes).

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure

fasting glucose levels (time 0).

Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally via

gavage.

Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time

points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

Data Analysis: Blood glucose levels are plotted over time, and the area under the curve

(AUC) is calculated to assess glucose tolerance.

Quantitative Data
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Pharmacokinetic Parameters of Enavermotide in
Humans

Parameter Healthy Volunteers Patients with T2DM Citation

Tmax (h) ~4 ~4

t1/2 (h) ~13 (suspension) ~13

Exposure Dose-proportional Dose-proportional

Food Effect Not significant Not reported

Pharmacodynamic Effects of Enavermotide in Humans
Parameter Effect Population Citation

Post-meal GLP-1 Increased
Healthy Volunteers &

T2DM

Post-meal GIP Increased
Healthy Volunteers &

T2DM

Post-meal PYY Increased Healthy Volunteers

Glucose Excursion

(OGTT)

Decreased (single

dose)
T2DM

24-h Mean Glucose
No significant change

(multiple doses)
T2DM

Insulin Secretion Rate
Increased at elevated

glucose levels
Healthy Volunteers

Conclusion
Enavermotide is a GPR119 agonist that has demonstrated preclinical and clinical potential for

the treatment of type 2 diabetes. Its mechanism of action, involving the stimulation of incretin

release and subsequent glucose-dependent insulin secretion, offers a therapeutic approach

with a potentially low risk of hypoglycemia. The data from clinical studies have confirmed its

effects on incretin hormones and glucose metabolism. Further research and development in
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the class of GPR119 agonists may lead to novel therapeutic options for individuals with

metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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